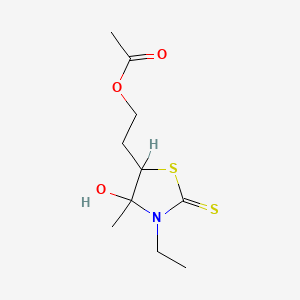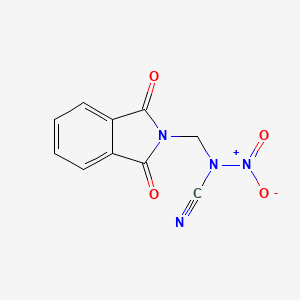![molecular formula C11H13N7O B14691485 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine CAS No. 32524-25-7](/img/structure/B14691485.png)
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a diazenyl group (–N=N–) bonded to a methoxyphenyl group and a pyrimidine ring substituted with three amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine typically involves the diazotization of aniline derivatives followed by coupling with 2,4,6-triaminopyrimidine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process. The resulting azo compound is then purified through crystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically isolated through filtration and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vibrant colors.
Mécanisme D'action
The mechanism of action of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:
Tyrosinase Inhibition: The compound acts as a noncompetitive inhibitor of tyrosinase, a copper-dependent enzyme involved in melanin production.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triaminopyrimidine: A precursor in the synthesis of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine.
1,3,5-Triazine Derivatives: Compounds with similar structural features and applications in various fields.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosinase inhibitor and its potential anticancer activity set it apart from other similar compounds .
Propriétés
Numéro CAS |
32524-25-7 |
|---|---|
Formule moléculaire |
C11H13N7O |
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
5-[(3-methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H13N7O/c1-19-7-4-2-3-6(5-7)17-18-8-9(12)15-11(14)16-10(8)13/h2-5H,1H3,(H6,12,13,14,15,16) |
Clé InChI |
UWPQTCKOXQLDRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=NC2=C(N=C(N=C2N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


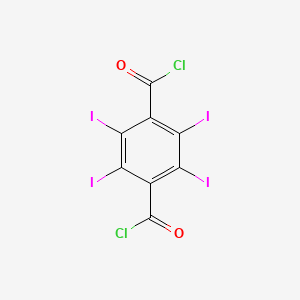
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
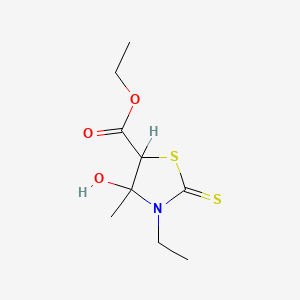

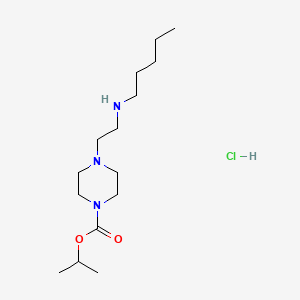
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
